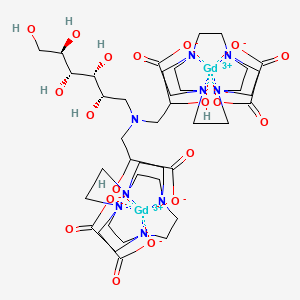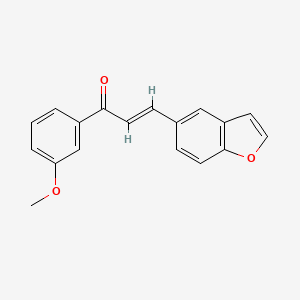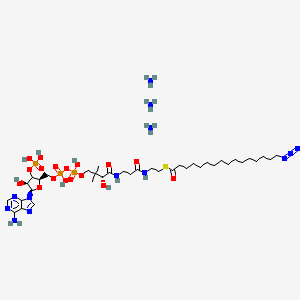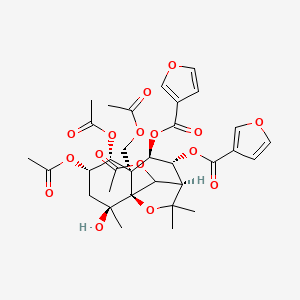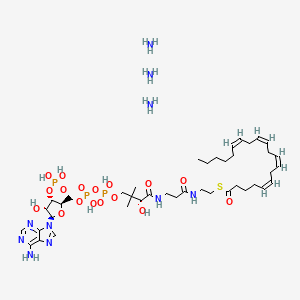
Arachidonoyl CoA (triammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonoyl CoA (triammonium) is a biochemical compound that plays a crucial role in various metabolic pathways. It is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of arachidonic acid . This compound is used as a substrate in the synthesis of arachidonoyl amino acids and directly interacts with FadR to inhibit binding at its DNA targets .
準備方法
Synthetic Routes and Reaction Conditions
Arachidonoyl CoA (triammonium) can be synthesized through the enzymatic activation of arachidonic acid by acyl-CoA synthetase . The reaction involves the conversion of arachidonic acid into arachidonoyl-CoA in the presence of ATP and coenzyme A. The enzyme catalyzes the formation of a thioester bond between the carboxyl group of arachidonic acid and the thiol group of coenzyme A .
Industrial Production Methods
Industrial production of arachidonoyl CoA (triammonium) typically involves the extraction of arachidonic acid from natural sources, followed by its enzymatic conversion to arachidonoyl-CoA. The process may include steps such as purification, concentration, and stabilization to ensure the high purity and stability of the final product .
化学反応の分析
Types of Reactions
Arachidonoyl CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eicosanoids, which are signaling molecules involved in inflammatory responses.
Reduction: It can be reduced to form arachidonic acid.
Substitution: It can undergo substitution reactions to form different arachidonoyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.
Reducing agents: Such as NADPH for reduction reactions.
Substituting agents: Such as amino acids for substitution reactions.
Major Products Formed
The major products formed from these reactions include eicosanoids, arachidonic acid, and various arachidonoyl derivatives .
科学的研究の応用
Arachidonoyl CoA (triammonium) has a wide range of scientific research applications, including:
作用機序
Arachidonoyl CoA (triammonium) exerts its effects by interacting with specific molecular targets and pathways. It directly interacts with FadR to inhibit binding at its DNA targets, thereby regulating gene expression . Additionally, it serves as a substrate for the synthesis of eicosanoids, which are involved in various physiological processes such as inflammation and immune responses .
類似化合物との比較
Similar Compounds
Similar compounds to arachidonoyl CoA (triammonium) include:
Arachidonic acid: The precursor of arachidonoyl CoA.
Eicosatetraenoyl-CoA: Another unsaturated fatty acyl-CoA with similar properties.
Arachidonoyl amino acids: Derivatives of arachidonoyl CoA used in various biochemical applications.
Uniqueness
Arachidonoyl CoA (triammonium) is unique due to its specific role in the synthesis of arachidonoyl amino acids and its direct interaction with FadR, which distinguishes it from other similar compounds .
特性
分子式 |
C41H75N10O17P3S |
|---|---|
分子量 |
1105.1 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate;azane |
InChI |
InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34-,35-,36+,40-;;;/m1.../s1 |
InChIキー |
WINHAGOPPOAZSF-ZTNAEKLESA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


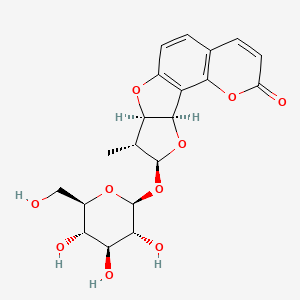
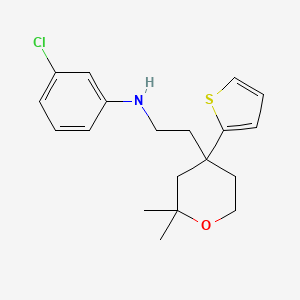
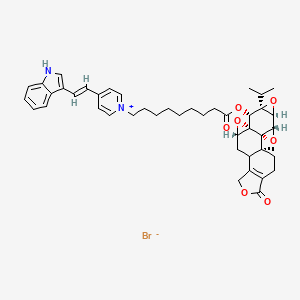

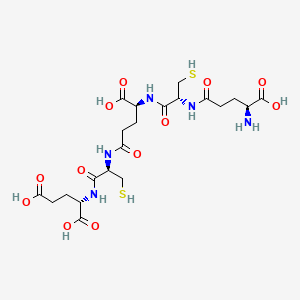
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)


